molecular formula C13H12N2O B182795 N-(6-methylpyridin-2-yl)benzamide CAS No. 62135-66-4

N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B182795
CAS No.: 62135-66-4
M. Wt: 212.25 g/mol
InChI Key: DGNOULWVJGOOFT-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(6-methylpyridin-2-yl)benzamide and its derivatives have been investigated for their potential as pharmacological agents targeting various receptors involved in neurological functions. Notably, compounds with similar structures have shown promise as inhibitors of metabotropic glutamate receptors, which are implicated in conditions such as anxiety and depression . The structural features of this compound may enhance its interaction with biological targets, making it a candidate for drug development aimed at treating central nervous system disorders.

Case Study: Neurological Disorders

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to explore their effects on metabotropic glutamate receptors. Results indicated that certain analogs exhibited high binding affinities and functional activity, suggesting their potential as therapeutic agents for neurological disorders .

Biological Applications

Enzyme Inhibition

Research has demonstrated that this compound can act as an enzyme inhibitor. For example, one study reported that a derivative of this compound inhibited neuronal nicotinic acetylcholine receptors with an IC50 value of 6.0 µM, showcasing its selectivity against different receptor subtypes . This property is particularly valuable in developing treatments for diseases where these receptors play a critical role.

Table 1: Enzyme Inhibition Data

CompoundTarget ReceptorIC50 Value (µM)Selectivity
This compoundhα4β2 nAChR6.0 (3.4–10.6)~5-fold preference against hα3β4 nAChR
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamidehα4β2 nAChR9.5 (3.7–24.1)No preference

Industrial Applications

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules with specific properties. Its ability to undergo various chemical reactions allows it to be utilized in creating compounds with tailored functionalities for industrial applications.

Research Studies and Findings

In Vitro Studies

In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines, indicating its potential utility in oncology . The compound's mechanism involves inducing apoptosis at micromolar concentrations.

Animal Models

In vivo studies utilizing mouse models demonstrated that treatment with this compound resulted in a marked reduction of inflammatory markers, suggesting its anti-inflammatory properties. These findings further support the compound's potential therapeutic applications.

Properties

CAS No.

62135-66-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16)

InChI Key

DGNOULWVJGOOFT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Key on ui other cas no.

62135-66-4

Origin of Product

United States

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